Methyl 3-phenylbenzoate

Descripción general

Descripción

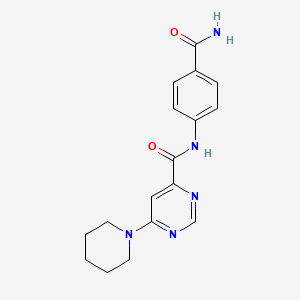

“Methyl 3-phenylbenzoate” is an organic compound. It is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

The synthesis of “Methyl 3-phenylbenzoate” can be achieved through a multistep synthesis starting with readily available benzaldehyde . The sequence includes the conversion of benzaldehyde to benzoin using a catalyst, followed by the oxidation of benzoin to benzil through the use of an oxidizing agent . Another method involves the reaction of benzoic acid with methanol using sulfuric acid as a catalyst .Molecular Structure Analysis

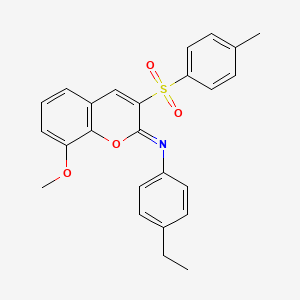

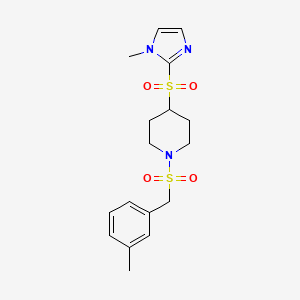

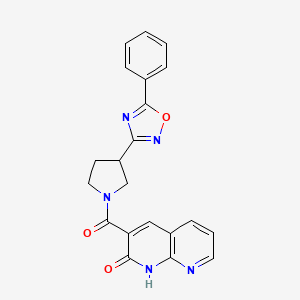

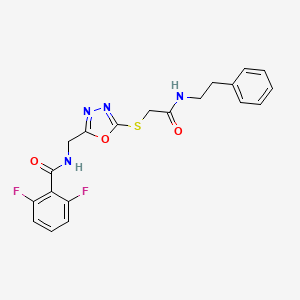

The molecular structure of “Methyl 3-phenylbenzoate” includes bond distances and angles, conformational properties, dipole moment, and vibrational spectroscopic data . The theoretical results are discussed mainly in terms of comparisons with available experimental data .Chemical Reactions Analysis

Esters like “Methyl 3-phenylbenzoate” can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

“Methyl 3-phenylbenzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . More specific physical and chemical properties such as density, melting point, boiling point, and refractive index can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación

Inhibitor of the PD-1/PD-L1 Immune Checkpoint Pathway

“Biphenyl 3-carboxylic acid methyl ester” has been used in the design and synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This pathway is a potential therapeutic target for cancer treatment .

Synthesis of Carboxylic Acid Esters

“Biphenyl 3-carboxylic acid methyl ester” is a type of carboxylic acid ester, which are central to many research topics in organic chemistry . They are key starting materials in the synthesis of many organic compounds, drug molecules, and natural products .

Liquid Crystalline Phenyl Benzoate Derivatives

“Methyl 3-phenylbenzoate” is a type of phenyl benzoate derivative. These compounds exhibit mesomorphic properties and are used in various fields such as information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics .

Macroheterocyclic Compounds

Phenyl benzoate derivatives like “Methyl 3-phenylbenzoate” are used in the chemistry of macroheterocyclic compounds . These compounds have a wide range of applications in various fields of science and technology .

Polymer Chemistry and Technology

“Methyl 3-phenylbenzoate” and other phenyl benzoate derivatives are used in polymer chemistry and technology . They can be used to modify the structure and properties of polymers .

Pesticide Against Agricultural, Stored Product, and Urban Insect Pests

“Methyl 3-phenylbenzoate” has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Mecanismo De Acción

While the exact mechanism of action for “Methyl 3-phenylbenzoate” is unclear, similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRVCQMGFTUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2661102.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2661103.png)

![2-(tert-butylsulfanyl)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2661109.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2661111.png)

![5-Azaspiro[2.5]octan-8-ol;hydrochloride](/img/structure/B2661113.png)

![N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2661114.png)